2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine
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Overview
Description
2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an ethoxyphenoxy group, a phenyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of sodium hydroxide, ethanol, and water at 60°C for 18 hours . The resulting product is further purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine involves its interaction with specific molecular targets and pathways. It acts as a selective norepinephrine reuptake inhibitor, which means it inhibits the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action can lead to various pharmacological effects, including antidepressant and anxiolytic activities .
Comparison with Similar Compounds
Similar Compounds
Viloxazine: A morpholine derivative with similar norepinephrine reuptake inhibitory activity.
2-[(2-Ethoxyphenoxy)methyl]morpholine: Another compound with a similar structure but lacking the phenyl group.
Properties
CAS No. |
71620-46-7 |
---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(2-ethoxyphenoxy)-phenylmethyl]-4-methylmorpholine |
InChI |
InChI=1S/C20H25NO3/c1-3-22-17-11-7-8-12-18(17)24-20(16-9-5-4-6-10-16)19-15-21(2)13-14-23-19/h4-12,19-20H,3,13-15H2,1-2H3 |
InChI Key |
ZESHIBRSMUSBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CN(CCO2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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